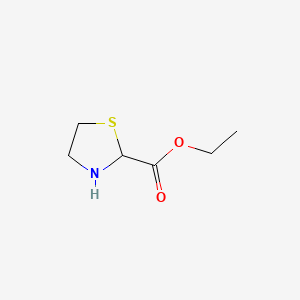

Ethyl 1,3-thiazolidine-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 1,3-thiazolidine-2-carboxylate is a useful research compound. Its molecular formula is C6H11NO2S and its molecular weight is 161.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 1,3-thiazolidine-2-carboxylate has been extensively studied for its biological activities. It serves as a precursor for the synthesis of thiazolidine derivatives, which exhibit significant pharmacological properties.

Anticancer Activity

Research indicates that thiazolidine derivatives, including those derived from this compound, demonstrate anticancer properties through various mechanisms:

- Mechanisms of Action : These compounds can induce apoptosis (programmed cell death), inhibit tumor angiogenesis, and affect the cell cycle in cancer cells .

- Case Study : A study showed that derivatives of thiazolidine reduced the production of vascular endothelial growth factor (VEGF) in human granulosa cells, highlighting their potential in treating cancers related to reproductive health .

Antifungal Properties

Thiazolidines have also been evaluated for their antifungal activities. This compound derivatives have shown efficacy against various fungal strains:

- Synthesis and Evaluation : Novel derivatives were synthesized and tested against Candida species, demonstrating promising antifungal activity .

- Case Study : A specific derivative exhibited significant inhibition of fungal growth, suggesting potential therapeutic applications in treating fungal infections .

Aldose Reductase Inhibition

Another application of this compound is its role as an aldose reductase inhibitor:

- Clinical Relevance : Compounds derived from this thiazolidine have been used in the management of diabetic complications by inhibiting the enzyme responsible for converting glucose to sorbitol .

Material Science

The unique properties of this compound extend beyond medicinal chemistry into materials science:

Synthesis of Polymers

This compound has been utilized in the synthesis of polymers with enhanced properties:

- Polymerization Studies : Research has demonstrated that incorporating thiazolidine structures into polymer matrices can improve mechanical strength and thermal stability .

Agricultural Chemistry

The compound also finds applications in agricultural chemistry:

Agrochemical Development

Thiazolidines are being explored for their potential use as agrochemicals:

- Pesticidal Activity : Some derivatives have shown promise as pesticides due to their biological activity against pests and pathogens affecting crops .

Data Table: Summary of Applications

| Application Area | Specific Use | Mechanism/Outcome |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Induction of apoptosis and inhibition of angiogenesis |

| Antifungal agents | Inhibition of fungal growth | |

| Aldose reductase inhibitors | Management of diabetic complications | |

| Material Science | Polymer synthesis | Enhanced mechanical strength and thermal stability |

| Agricultural Chemistry | Agrochemicals | Pesticidal activity against crop pathogens |

Analyse Chemischer Reaktionen

Key Chemical Transformations

The compound undergoes several notable reactions:

Hydrolysis

Ester hydrolysis under basic conditions converts ethyl 1,3-thiazolidine-2-carboxylate to thiazolidine-2-carboxylic acid. This reaction is critical for generating the parent acid for further derivatization.

Decarboxylation

Decarboxylation of the carboxylate group can occur under thermal or catalytic conditions, yielding thiazolidine derivatives. Similar decarboxylative condensations are observed in 1,3-thiazolidine-4-carboxylic acid analogs .

Condensation with Aldehydes

This compound reacts with aldehydes to form stable thiazolidine rings, a mechanism exploited in enzyme inhibition (e.g., ACE inhibition). This reactivity parallels the condensation of 1,2-aminothiols with aldehydes under physiological pH, where thiazolidine products exhibit rapid formation and stability .

Enzyme Inhibition

The compound’s thiazolidine ring formation with aldehydes/ketones enables binding to enzymes like angiotensin-converting enzyme (ACE), altering their activity. This interaction involves stable covalent adduct formation, a hallmark of thiazolidine-based inhibitors.

pH-Dependent Reactivity

While thiazolidine products are traditionally considered unstable at neutral pH, recent studies show that certain derivatives (e.g., 2-ethylthiazolidine-4-carboxylic acid) undergo rapid interconversion between ring-opened and ring-closed forms at physiological pH (7.4) . This suggests potential for reversible bioconjugation applications.

Chiral Auxiliary

The heterocyclic ring and ester functionality make it a versatile chiral auxiliary for asymmetric synthesis.

Bioconjugation

Thiazolidine-forming reactions with aldehydes are utilized in biocompatible conjugation strategies, such as peptide or siRNA modification under mild conditions .

Medicinal Chemistry

Derivatives are explored as enzyme inhibitors (e.g., ACE) and therapeutic agents for metabolic diseases .

Stability and Reaction Conditions

Characterization Techniques

-

Spectroscopic methods :

This compound’s reactivity highlights its utility in organic synthesis and biomedical research, with ongoing studies refining its applications in enzyme modulation and bioconjugation.

Eigenschaften

Molekularformel |

C6H11NO2S |

|---|---|

Molekulargewicht |

161.22 g/mol |

IUPAC-Name |

ethyl 1,3-thiazolidine-2-carboxylate |

InChI |

InChI=1S/C6H11NO2S/c1-2-9-6(8)5-7-3-4-10-5/h5,7H,2-4H2,1H3 |

InChI-Schlüssel |

STIPQAUQYAPPPL-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1NCCS1 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.